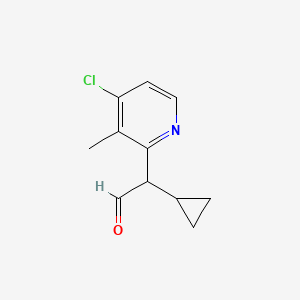
2-(3-Methyl-4-chloro-pyridin-2-yl)-2-cyclopropyl-acetaldehyde
Cat. No. B8479664
M. Wt: 209.67 g/mol
InChI Key: XCDBKLLBNBNQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06525066B2
Procedure details


1.31 g of 2-(4-chloro-3-methyl-2-pyridyl)-2-cyclopropylethanal (XII) was dissolved in 45 ml of anhydrous ethanol, and 1.48 ml of piperidine, 1.48 ml of acetic acid and 4.75 ml of diethylmalonate were added thereto and the resulting mixture was heated at 100° C. for 5 hours. The solvent was distilled off under reduced pressure, and thereafter, the resulting mixture was diluted with ether and the resulting organic layer was washed with water and saturated salt water, and thereafter, dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. 30 ml of Dowtherm A was added to the resulting residue, which was heated at 240° C. for 30 minutes. The reaction solution was purified directly by silica gel column chromatography (eluent; hexane hexane:ethyl acetate=1:1) to obtain 1.45 g of ethyl 8-chloro-1-cyclopropyl-9-methyl-4-oxo-4H-quinolizine-3-carboxylate (XIII).
Quantity
1.31 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]([CH:11]2[CH2:13][CH2:12]2)[CH:9]=O)[C:3]=1[CH3:14].N1CCC[CH2:17][CH2:16]1.C(O)(=O)C.C([C:27](CC)([C:31]([O-:33])=O)[C:28]([O-:30])=[O:29])C>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[C:4]([C:3]=1[CH3:14])=[C:8]([CH:11]1[CH2:13][CH2:12]1)[CH:9]=[C:27]([C:28]([O:30][CH2:16][CH3:17])=[O:29])[C:31]2=[O:33]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.31 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=NC=C1)C(C=O)C1CC1)C
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
1.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
4.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting mixture was diluted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting organic layer was washed with water and saturated salt water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
30 ml of Dowtherm A was added to the resulting residue, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 240° C. for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was purified directly by silica gel column chromatography (eluent; hexane hexane:ethyl acetate=1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CN2C(C(=CC(=C2C1C)C1CC1)C(=O)OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.45 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
